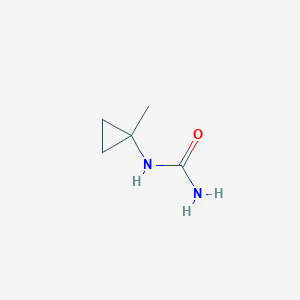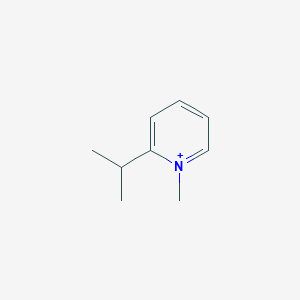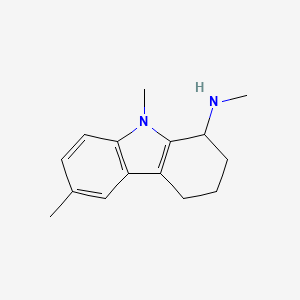
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves several steps. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The subsequent methylation of the amine group and other positions on the carbazole ring can be achieved using methylating agents such as methyl iodide in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Major products formed from these reactions include carbazolones, benzazonine-diones, and other functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit cancer cell proliferation by interfering with specific signaling pathways and molecular targets such as YAP1/TAZ . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- can be compared with other similar compounds, such as:
1H-Carbazole, 2,3,4,9-tetrahydro-: Lacks the methyl substitutions, leading to different chemical and biological properties.
1H-Carbazol-1-one, 2,3,4,9-tetrahydro-: Contains a carbonyl group at the 1-position, which significantly alters its reactivity and applications.
Propiedades
Número CAS |
60261-99-6 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N,6,9-trimethyl-1,2,3,4-tetrahydrocarbazol-1-amine |
InChI |
InChI=1S/C15H20N2/c1-10-7-8-14-12(9-10)11-5-4-6-13(16-2)15(11)17(14)3/h7-9,13,16H,4-6H2,1-3H3 |
Clave InChI |
FUGJODIWHZYPCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



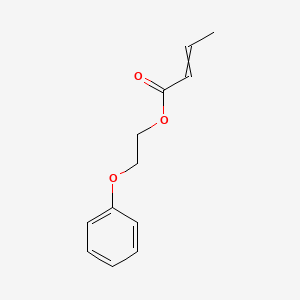
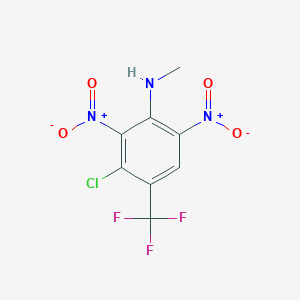
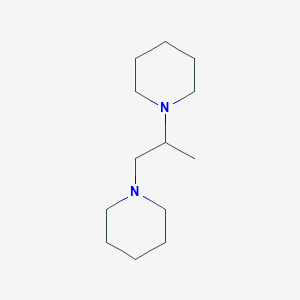
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
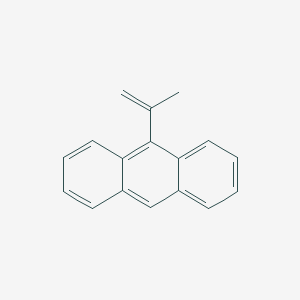
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
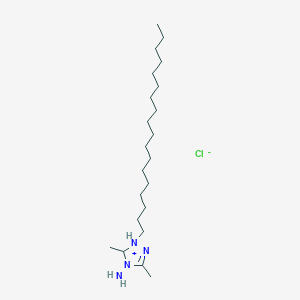
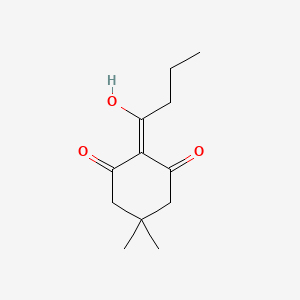
methanone](/img/structure/B14613998.png)
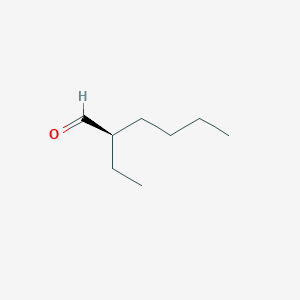
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
